2-(1-Hydroxypropyl) Promazine
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Overview
Description
2-(1-Hydroxypropyl) Promazine is a chemical compound with a complex structure that includes a phenothiazine core. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Hydroxypropyl) Promazine typically involves the reaction of phenothiazine derivatives with dimethylaminopropyl groups under controlled conditions. The reaction conditions often include the use of solvents like toluene and reagents such as chlorinating agents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
2-(1-Hydroxypropyl) Promazine undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and alkylating agents (e.g., methyl iodide). The reaction conditions often involve specific temperatures, pressures, and solvents to optimize the yield and selectivity of the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce phenothiazine oxides, while substitution reactions may yield various alkylated derivatives .
Scientific Research Applications
2-(1-Hydroxypropyl) Promazine has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Employed in the study of biological processes and as a tool for investigating cellular mechanisms.
Medicine: Investigated for its potential therapeutic effects, including its use as an antipsychotic and anti-inflammatory agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(1-Hydroxypropyl) Promazine involves its interaction with specific molecular targets and pathways. It is known to interact with neurotransmitter receptors in the brain, modulating their activity and leading to various physiological effects. The compound may also affect cellular signaling pathways, influencing processes such as inflammation and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
1-[10-[3-(Dimethylamino)propyl]phenothiazin-2-yl]propan-1-one: A closely related compound with similar chemical properties and applications.
10-[3-(Dimethylamino)propyl]phenothiazine: Another phenothiazine derivative with comparable biological activities.
Uniqueness
2-(1-Hydroxypropyl) Promazine is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industrial processes .
Properties
IUPAC Name |
1-[10-[3-(dimethylamino)propyl]phenothiazin-2-yl]propan-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2OS/c1-4-18(23)15-10-11-20-17(14-15)22(13-7-12-21(2)3)16-8-5-6-9-19(16)24-20/h5-6,8-11,14,18,23H,4,7,12-13H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWQHLALXVGENEN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN(C)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.